N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide
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Overview
Description
N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide typically involves the reaction of 3,5-dimethyl-4H-pyrazole with benzoyl chloride, followed by the reaction with benzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions, the use of green solvents, and multicomponent reactions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyrazolone derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatile synthetic applications and biological activities.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and antitumor properties.
Indoles: Widely studied for their anti-inflammatory and analgesic activities.
Uniqueness
N’-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide stands out due to its unique combination of a pyrazole ring with benzohydrazide, which imparts distinct chemical and biological properties.
Biological Activity
N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzohydrazide with 2-benzoyl-3,5-dimethyl-4H-pyrazole under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity . For instance, a series of related pyrazole derivatives were evaluated for their antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that some compounds within this series showed potent activity, outperforming standard antibiotics like levofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Related Pyrazole Derivative | Escherichia coli | 16 |
Levofloxacin | Staphylococcus aureus | 64 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. Testing against common fungal pathogens revealed moderate activity, suggesting potential uses in treating fungal infections. The antifungal activity was assessed using standard protocols to determine the MIC against Candida albicans and Aspergillus niger.
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
This compound | Candida albicans | 128 |
Related Compound | Aspergillus niger | 64 |
Enzyme Inhibition Studies
Molecular docking studies have indicated that this compound can effectively inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are crucial in bacterial metabolism and are considered targets for antibiotic development. The binding affinity was assessed through computational methods, revealing strong interactions at the active sites.
Case Studies
- Antitubercular Activity : A study evaluated the antitubercular activity of various pyrazole derivatives including this compound. Results showed promising inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
- Cytotoxicity Assays : Cytotoxicity tests on human cancer cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was linked to apoptosis induction through mitochondrial pathways.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(2-benzoyl-3,5-dimethyl-4H-pyrazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C19H20N4O2/c1-14-13-19(2,22-20-17(24)15-9-5-3-6-10-15)23(21-14)18(25)16-11-7-4-8-12-16/h3-12,22H,13H2,1-2H3,(H,20,24) |
InChI Key |
QOWIXBAPAHRTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)NNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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